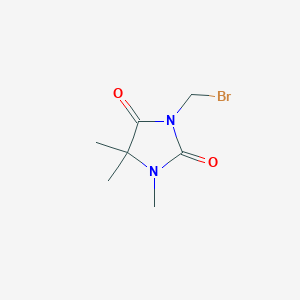
3-Bromométhyl-1,5,5-triméthylhydantoïne
Vue d'ensemble
Description
3-Bromomethyl-1,5,5-trimethylhydantoin is a versatile chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of hydantoin, characterized by the presence of a bromomethyl group attached to the nitrogen atom in the hydantoin ring. This compound is widely used in organic synthesis, polymer chemistry, and medicinal chemistry due to its reactivity and stability .
Applications De Recherche Scientifique
3-Bromomethyl-1,5,5-trimethylhydantoin finds extensive use in scientific research across multiple disciplines:
Chemistry: Utilized as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial materials due to its reactivity and stability .
Analyse Biochimique
Biochemical Properties
3-Bromomethyl-1,5,5-trimethylhydantoin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of selective inhibitors of hepatitis C virus NS3 serine protease and selective angiotensin II AT2 receptor agonists . These interactions are crucial for its application in medicinal chemistry, where it acts as a reactant for the synthesis of various bioactive compounds.
Cellular Effects
The effects of 3-Bromomethyl-1,5,5-trimethylhydantoin on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the stereoselective addition of imides to alkynes, which can impact cellular processes at the molecular level . These effects are essential for understanding its role in cellular biology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 3-Bromomethyl-1,5,5-trimethylhydantoin involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reactant in Z-selective hydroamidation of terminal alkynes with secondary amides and imides . This reaction mechanism highlights its role in modifying enzyme activity and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromomethyl-1,5,5-trimethylhydantoin change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in long-term experiments and therapeutic use.
Dosage Effects in Animal Models
The effects of 3-Bromomethyl-1,5,5-trimethylhydantoin vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, its role as a selective inhibitor of hepatitis C virus NS3 serine protease is dose-dependent, with higher doses potentially leading to toxicity . These dosage effects are essential for determining its therapeutic window and safety profile.
Metabolic Pathways
3-Bromomethyl-1,5,5-trimethylhydantoin is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it is used in the synthesis of N-chlorohydantoins, which are involved in metabolic reactions . Understanding these pathways is crucial for elucidating its role in metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromomethyl-1,5,5-trimethylhydantoin within cells and tissues are influenced by its interactions with transporters and binding proteins. It is distributed to specific cellular compartments where it exerts its biochemical effects . These interactions are essential for understanding its pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 3-Bromomethyl-1,5,5-trimethylhydantoin affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin typically involves the bromination of 1,5,5-trimethylhydantoin. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide to facilitate the bromination .
Industrial Production Methods: On an industrial scale, the production of 3-Bromomethyl-1,5,5-trimethylhydantoin follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromomethyl-1,5,5-trimethylhydantoin undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of hydantoin derivatives with different functional groups
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
- Substituted hydantoins with various functional groups.
- Brominated derivatives with enhanced reactivity.
- Reduced hydantoin derivatives with modified properties .
Mécanisme D'action
The mechanism of action of 3-Bromomethyl-1,5,5-trimethylhydantoin involves its ability to act as a brominating agent. The bromomethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. This reactivity is attributed to the electrophilic nature of the bromomethyl group, which readily reacts with nucleophiles .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated hydantoin derivative with similar reactivity but different substitution patterns.
1,5,5-Trimethylhydantoin: The parent compound without the bromomethyl group, used as a precursor in the synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin
Uniqueness: 3-Bromomethyl-1,5,5-trimethylhydantoin is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
IUPAC Name |
3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDOFXVZYMKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448881 | |
| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159135-61-2 | |
| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
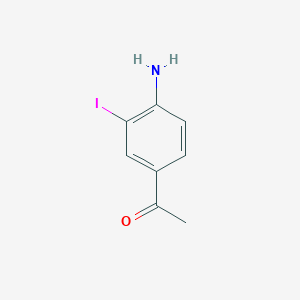
![7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1278304.png)
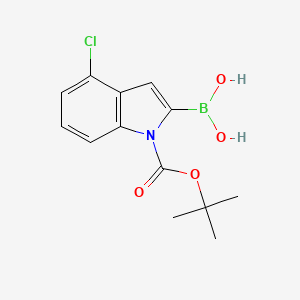

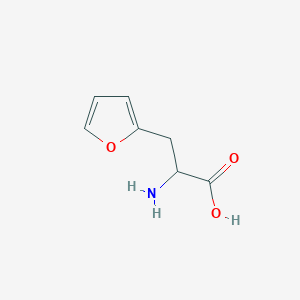

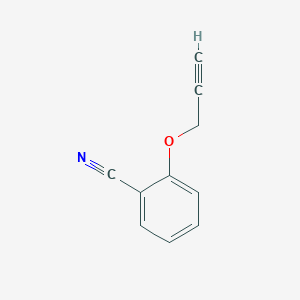

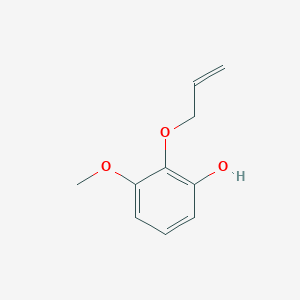

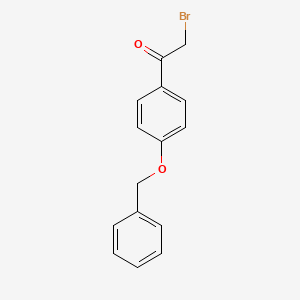
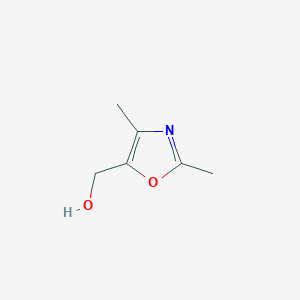
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)

